molecular formula C12H18N2O4 B1428755 Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate CAS No. 1105662-95-0

Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate

Cat. No.: B1428755
CAS No.: 1105662-95-0
M. Wt: 254.28 g/mol
InChI Key: NTNPOQXSCYQLOP-UHFFFAOYSA-N
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Description

Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate is a complex organic compound with the molecular formula C₁₂H₁₈N₂O₄. It is characterized by its unique spirocyclic structure, which includes a tert-butyl group and two oxo groups.

Preparation Methods

The synthesis of tert-butyl 6,8-dioxo-2,5-diazaspiro[35]nonane-2-carboxylate typically involves multi-step organic reactionsIndustrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity .

Chemical Reactions Analysis

Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.

    Substitution: The tert-butyl group or other substituents can be replaced with different functional groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate involves its interaction with molecular targets through its functional groups. The oxo groups and spirocyclic structure allow it to form specific interactions with enzymes or receptors, influencing biological pathways. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .

Comparison with Similar Compounds

Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate can be compared with similar compounds such as:

    Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate: Similar spirocyclic structure but with different functional groups.

    Tert-butyl 5,8-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate:

Properties

IUPAC Name

tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-11(2,3)18-10(17)14-6-12(7-14)5-8(15)4-9(16)13-12/h4-7H2,1-3H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNPOQXSCYQLOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(=O)CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6,8-Dioxo-2,5-diaza-spiro[3.5]nonane-2,7-dicarboxylic acid 2-tert-butyl ester 7-methyl ester (1.1 g; 3.5 mmol) is refluxed in acetonitrile/water (18 ml/2 ml) for 50 minutes and evaporated to dryness. The residue is triturated with CH2Cl2 to deliver the title compound as colorless crystals. 1H-NMR (400 MHz; DMSO-d6): Keto-enol tautomerism. 10.70 (s, 1H); 8.75 (s, 0.5H); 7.55 (s, 0.5H); 4.85 (s, 1H); 3.94 (bd, 2H); 3.86 (bd, 2H); 3.78 (bs (2H); 1.40 (s, 9H); MS (m/z) ES+: 255 (25; MH+); 199 (100).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate
Reactant of Route 3
Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate
Reactant of Route 4
Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate
Reactant of Route 5
Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate
Reactant of Route 6
Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate

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